N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
CAS No.: 1049430-05-8
VCID: VC6750239
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86
* For research use only. Not for human or veterinary use.
![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 1049430-05-8](/images/structure/VC6750239.png)
Description |
Synthesis MethodsThe synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. Common methods include the use of catalysts like Raney nickel or palladium-based catalysts under controlled conditions to optimize yield and purity. Another approach might involve one-pot multicomponent reactions, which have been successful for similar compounds. Biological Activity and ApplicationsPyrrolo[2,3-d]pyrimidine derivatives are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. These compounds can exhibit pharmacological properties due to their complex molecular structures, which allow them to interact with various biological targets. Research Findings and Future DirectionsWhile specific research findings on N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are not available, studies on related compounds suggest that these derivatives can participate in various chemical reactions typical for pyrimidine derivatives, such as nucleophilic substitutions and cyclization reactions. Future research should focus on synthesizing this compound and exploring its pharmacokinetic properties, solubility, and potential therapeutic applications. |
---|---|
CAS No. | 1049430-05-8 |
Product Name | N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Molecular Formula | C21H19ClN4O4 |
Molecular Weight | 426.86 |
IUPAC Name | N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27) |
Standard InChIKey | QSGKWWYYFCMZLZ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Solubility | not available |
PubChem Compound | 42217324 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume